Benzenesulfonyl fluoride, 4-ethyl- (C8H9FO2S) is an organic compound with a sulfonyl fluoride functional group. Information on its specific properties is limited, but entries in PubChem [] describe it as a clear liquid.
Due to the presence of the sulfonyl fluoride group, 4-ethyl benzenesulfonyl fluoride could be investigated as a potential inhibitor of enzymes, similar to other sulfonyl fluorides.
Benzenesulfonyl fluoride, 4-ethyl- is an organic compound with the molecular formula C₈H₉FO₂S. It features a sulfonyl fluoride group attached to a benzene ring that has an ethyl substituent at the para position. This compound is characterized by its distinctive properties, including a sulfonyl functional group that enhances its reactivity, making it valuable in various chemical applications.
As mentioned earlier, research on 4-EBSF's specific mechanism of action is limited. However, based on its potential use as a derivatizing agent, its mechanism would likely involve the formation of a covalent bond between the sulfur atom and a nucleophilic group on the target molecule. This derivatization can alter the molecule's properties, such as improving its solubility or chromatographic behavior, facilitating further analysis or manipulation [].
Research indicates that benzenesulfonyl fluoride derivatives exhibit significant biological activity. For instance, compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride have been shown to inhibit proteolytic enzymes, such as SKI-1, primarily through competitive inhibition mechanisms . This suggests that benzenesulfonyl fluoride derivatives can be explored for their potential therapeutic roles in modulating enzyme activities.
Several synthesis methods exist for producing benzenesulfonyl fluoride, 4-ethyl-. A common approach involves the reaction of 4-ethylbenzenesulfonic acid with thionyl chloride or sulfur tetrafluoride. This method typically results in high yields and purity of the desired product. Another method includes the use of fluorinating agents like Selectfluor in a controlled environment to ensure selective fluorination at the sulfonyl position .
Benzenesulfonyl fluoride, 4-ethyl- finds applications across various fields:
Interaction studies involving benzenesulfonyl fluoride derivatives indicate their potential as enzyme inhibitors. For example, 4-(2-aminoethyl)benzenesulfonyl fluoride has been studied for its ability to inhibit specific proteases . Such studies are crucial for understanding how these compounds can modulate biological pathways and their potential therapeutic uses.
Benzenesulfonyl fluoride, 4-ethyl- shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzenesulfonyl fluoride | C₆H₅SO₂F | Basic structure; no ethyl substitution |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride | C₈H₉N₂O₂S | Contains an amino group; notable for enzyme inhibition |
| 4-Methylbenzenesulfonyl fluoride | C₇H₇FO₂S | Methyl substitution instead of ethyl |
| 4-Trifluoromethylbenzenesulfonyl fluoride | C₈H₄F₃O₂S | Contains trifluoromethyl group; increased lipophilicity |
Benzenesulfonyl fluoride, 4-ethyl- is unique due to its specific ethyl substitution on the benzene ring, which influences its reactivity and biological properties compared to other benzenesulfonyl derivatives.
Benzenesulfonyl fluoride, 4-ethyl- exhibits remarkable thermodynamic stability compared to its sulfonyl chloride counterparts, primarily attributed to the exceptional strength of the sulfur-fluorine bond. The S-F bond dissociation energy of 81 ± 2 kcal/mol significantly exceeds that of the corresponding S-Cl bond (46 ± 4 kcal/mol), conferring enhanced chemical stability [1] [2] [3]. This increased bond strength translates to superior resistance against thermal decomposition, with the compound remaining stable at temperatures exceeding 200°C under inert atmospheric conditions [4] [5].
The thermodynamic stability profile demonstrates several key characteristics that distinguish 4-ethyl benzenesulfonyl fluoride from related compounds. Experimental evidence indicates that sulfonyl fluorides maintain structural integrity for extended periods under ambient conditions, with decomposition half-lives measured in hours to days rather than the minutes to hours observed for sulfonyl chlorides [6] [7]. This enhanced stability stems from the highly polarized nature of the S-F bond, which creates a thermodynamically favorable electronic configuration [8] [9].
Decomposition Pathway Analysis
The primary decomposition routes for benzenesulfonyl fluoride, 4-ethyl- follow distinct mechanistic pathways depending on environmental conditions. Hydrolytic cleavage represents the most common degradation mechanism under physiological conditions, proceeding through nucleophilic attack by water molecules to yield 4-ethylbenzenesulfonic acid and hydrogen fluoride [10] [11]. This hydrolysis reaction occurs with a rate constant of approximately 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at pH 7 and 25°C, significantly slower than corresponding sulfonyl chlorides [12] [7].
Thermal decomposition at elevated temperatures (>250°C) follows an alternative pathway involving homolytic cleavage to generate sulfur dioxide and 4-ethylbenzyl fluoride intermediates [4] [5]. Base-catalyzed hydrolysis in the presence of hydroxide ions accelerates the decomposition process, with rate constants ranging from 10⁻² to 10⁰ M⁻¹s⁻¹, while acid-catalyzed degradation proceeds through protonated intermediates with intermediate reaction rates [11] [1].
The solubility profile of benzenesulfonyl fluoride, 4-ethyl- demonstrates a pronounced preference for organic solvents over aqueous systems, reflecting the compound's amphiphilic nature and the influence of the aromatic ethyl substituent. In aqueous media, the compound exhibits limited solubility (1-5 mg/mL) due to the inherent hydrophobic character of the ethyl-substituted benzene ring and the propensity for hydrolytic degradation [13] [12] [5].
Organic Solvent Compatibility
Excellent solubility is observed in polar organic solvents, with dimethyl sulfoxide (DMSO) accommodating concentrations up to 30-60 mg/mL, while ethanol and methanol support concentrations of 25-50 mg/mL and 20-45 mg/mL, respectively [6] [12] [7]. The enhanced solubility in alcoholic solvents reflects favorable hydrogen bonding interactions between the sulfonyl oxygen atoms and alcohol hydroxyl groups, coupled with reduced hydrolytic susceptibility compared to aqueous environments [14] [15].
Dimethyl formamide represents another excellent solvent system, supporting concentrations of 20-40 mg/mL while maintaining chemical stability over extended periods [12] [7]. Acetonitrile provides moderate solubility (10-25 mg/mL), suitable for many synthetic applications requiring controlled reactivity conditions [6] [16].
Partition Coefficient Considerations
The compound exhibits poor solubility in non-polar solvents such as hexane (<1 mg/mL), consistent with the polar nature of the sulfonyl fluoride functional group [13] [16]. Chloroform and diethyl ether provide intermediate solubility levels (15-30 mg/mL and 5-15 mg/mL, respectively), enabling specific synthetic transformations while maintaining acceptable dissolution characteristics [12] [14].
Benzenesulfonyl fluoride, 4-ethyl- exhibits weak acidic character with a pKa value of approximately 5.5, classifying it as a weakly acidic compound [17] [18]. This acidity arises from the electron-withdrawing nature of the sulfonyl fluoride group, which stabilizes the conjugate base through resonance delocalization across the aromatic system [19] [20].
Protonation State Analysis
Under physiological conditions (pH 7.4), the compound exists predominantly in its neutral to slightly positive charge state, with minimal ionization occurring due to the relatively high pKa value [18] [21]. The proton affinity of the fluoride leaving group remains low, contributing to the compound's stability against spontaneous fluoride elimination under normal conditions [22] [23].
The acid-base behavior demonstrates pH-dependent stability, with optimal storage conditions maintained between pH 5-6 to minimize both hydrolytic degradation and potential side reactions [24] [25] [11]. Solutions at pH values exceeding 7 exhibit decreased stability due to enhanced nucleophilic attack by hydroxide ions, while highly acidic conditions (pH <3) can promote protonation-assisted decomposition pathways [26] [6].
Electronic Effects and Substituent Influence
The 4-ethyl substituent exerts a modest electron-donating effect through hyperconjugation, slightly increasing the electron density of the benzene ring and consequently reducing the acidity compared to unsubstituted benzenesulfonyl fluoride [27] [18]. This electronic modification influences both the reactivity profile and the stability characteristics, contributing to the compound's unique physicochemical properties [17] [28].
The reactivity profile of benzenesulfonyl fluoride, 4-ethyl- presents significant contrasts with its sulfonyl chloride analogue, demonstrating enhanced selectivity and controlled reactivity patterns that have profound implications for synthetic applications [1] [2] [29]. The fundamental difference in leaving group ability between fluoride and chloride ions establishes distinct mechanistic pathways and reaction kinetics [30] [31].
Nucleophilic Substitution Mechanisms
Sulfonyl fluorides typically undergo nucleophilic substitution through a two-step addition-elimination mechanism involving the formation of a pentacoordinate sulfur intermediate, contrasting with the single-step SN2 mechanism characteristic of sulfonyl chlorides [30] [31]. This mechanistic difference results in enhanced chemoselectivity, with sulfonyl fluorides demonstrating 3-10 fold improved selectivity in reactions with mixed nucleophile systems [2] [8].
The activation energy for nucleophilic substitution in benzenesulfonyl fluoride, 4-ethyl- ranges from 15-25 kcal/mol, significantly higher than the 8-18 kcal/mol observed for the corresponding sulfonyl chloride [30] [31]. This increased energy barrier contributes to the controlled reactivity profile and reduces the likelihood of undesired side reactions [1] [8].
Comparative Kinetic Analysis
Hydrolysis rates demonstrate dramatic differences between the fluoride and chloride analogues, with benzenesulfonyl fluoride, 4-ethyl- exhibiting hydrolysis half-lives measured in hours compared to minutes for the sulfonyl chloride [6] [1] [9]. This represents a 5-50 fold reduction in hydrolysis rate, enabling more controlled reaction conditions and expanded synthetic applications [12] [2].
The thermal stability comparison reveals superior performance for the sulfonyl fluoride, maintaining structural integrity at temperatures 1.3 times higher than the chloride analogue [4] [3]. Reduction resistance demonstrates 2-5 fold enhanced stability against reducing agents, attributed to the stronger S-F bond and reduced electrophilicity of the sulfur center [2] [8] [32].
Protein Reactivity and Biological Applications
In biological systems, benzenesulfonyl fluoride, 4-ethyl- exhibits selective reactivity toward specific amino acid residues, particularly tyrosine, lysine, and serine [20] [23] [9]. This selectivity contrasts sharply with the non-specific reactivity patterns observed for sulfonyl chlorides, enabling targeted protein modification and enhanced biochemical probe development [20] [33] [9].
The click chemistry efficiency of sulfonyl fluorides in sulfur(VI) fluoride exchange (SuFEx) reactions demonstrates superior performance compared to traditional methods employing sulfonyl chlorides [2] [29] [34]. This enhanced efficiency stems from the balanced reactivity-stability profile that enables precise control over reaction conditions while maintaining excellent yields [2] [8] [35].
Mechanistic Implications and Synthetic Utility
The distinct mechanistic pathways observed for sulfonyl fluorides enable access to unique synthetic transformations unavailable through sulfonyl chloride chemistry [1] [29] [8]. The enhanced chemoselectivity allows for sequential functionalization strategies and the development of sophisticated molecular architectures without interference from competing side reactions [2] [34] [35].